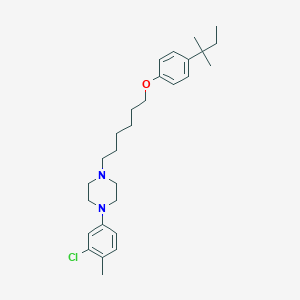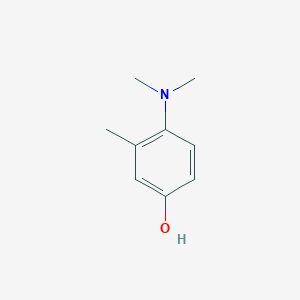
氨基甲酸酯酚
描述
Aminocarb phenol is a chemical compound with the molecular formula C9H13NO . It is a molecule that contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 aromatic hydroxyl .
Synthesis Analysis
Phenolic compounds, including Aminocarb phenol, are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . They are synthesized through various methods in the laboratory, including synthetic elaboration . The synthesis of phenolic compounds involves chemical properties such as acidity and formation of radicals, which are directly linked with their key biological activities .
Molecular Structure Analysis
The molecular structure of Aminocarb phenol includes an aromatic ring with at least one hydroxyl group . It also contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 aromatic hydroxyl .
Chemical Reactions Analysis
Phenols, including Aminocarb phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . Nitrogen-containing organic carbon (NOC) in atmospheric particles, which includes compounds like aminophenols, can form brown carbon (BrC) from iron-catalyzed reactions .
Physical And Chemical Properties Analysis
Aminocarb phenol has a molecular weight of 151.21 g/mol . Phenols generally have higher boiling points compared to other hydrocarbons with equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .
科学研究应用
环境影响:艾特等人(1988 年)的一项研究调查了氨基甲酸酯在新不伦瑞克省源头溪流中的归宿和短期持久性。他们发现氨基甲酸酯分散在整个水柱中,浓度在下游呈对数递减。氨基甲酸酯酚始终以可测量的浓度存在,表明其环境持久性 (Eidt, Bacon, Degraeve, & Mallet, 1988).
电化学检测:巴特利和阿富汗(1981 年)研究了氨基甲酸酯的电化学活性用于分析检测,表明其与高效液相色谱法结合进行电化学分析的潜力 (Batley & Afgan, 1981).
DNA 相互作用:张等人(2010 年)的研究重点是氨基甲酸酯与小牛胸腺 DNA 之间的相互作用。他们的发现表明氨基甲酸酯与 DNA 具有插层结合模式,这可能对理解其生物学效应有影响 (Zhang, Hu, Zhao, Li, & He, 2010).
蛋白质-酚类相互作用:奥兹达尔等人(2013 年)的一篇综述讨论了蛋白质-酚类相互作用对蛋白质和酚类化合物结构和功能的影响,这可能与理解氨基甲酸酯酚相互作用有关 (Ozdal, Çapanoğlu, & Altay, 2013).
水中同时测定:卡西斯塔和马莱(1984 年)开发了一种方法,用于同时测定水中氨基甲酸酯及其水解产物,从而增强了环境监测的分析能力 (Cassista & Mallet, 1984).
分析方法开发:莱维斯克和马莱(1983 年)研究了使用安伯莱特 XAD 树脂和气相色谱法从水中回收和分析氨基甲酸酯及其衍生物,提供了一种环境分析方法 (Lévesque & Mallet, 1983).
与氨基酸的生化反应:多明格斯-韦尔塔等人(2018 年)报告了一种在生物相容条件下用苯酚修饰氨基酸的方法,这可能与理解氨基甲酸酯酚的生化相互作用有关 (Dominguez-Huerta, Perepichka, & Li, 2018).
安全和危害
未来方向
Phenolic compounds, including Aminocarb phenol, are becoming increasingly popular due to their beneficial physiological effects . They are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . Future research is expected to focus on the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis .
属性
IUPAC Name |
4-(dimethylamino)-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(11)4-5-9(7)10(2)3/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBIKNXBDIVHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041598 | |
| Record name | Aminocarb phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminocarb phenol | |
CAS RN |
14143-25-0 | |
| Record name | 4-(Dimethylamino)-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14143-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminocarb phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(dimethylamino)-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aminocarb phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOCARB PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YG8Z1S67T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



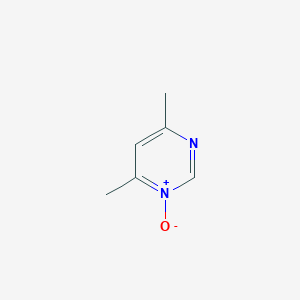
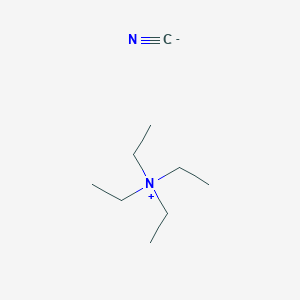


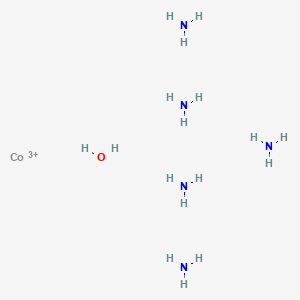
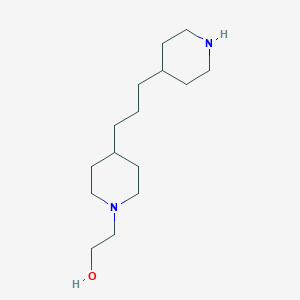

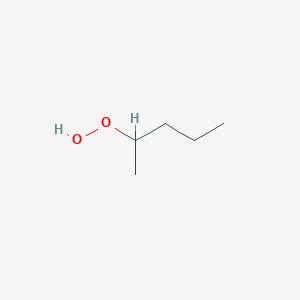


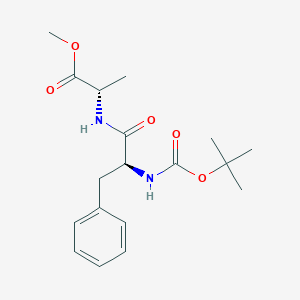

![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)
